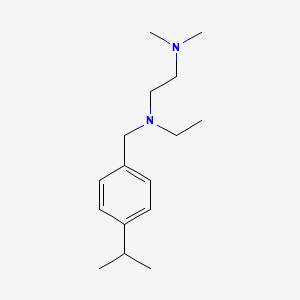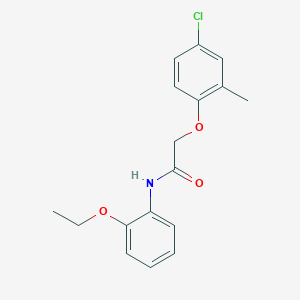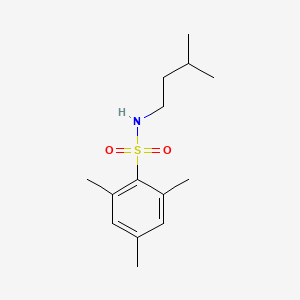
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, commonly known as ETIC, is a small molecule compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR), which plays a crucial role in the innate immune response to viral infections. ETIC has been shown to have potential therapeutic applications in a variety of diseases, including viral infections, cancer, and neurodegenerative disorders.
Wirkmechanismus
ETIC exerts its pharmacological effects by inhibiting N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, which is an important mediator of the antiviral response. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is activated by the presence of double-stranded RNA (dsRNA), which is a common feature of viral infections. Once activated, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the inhibition of protein synthesis and the induction of apoptosis. ETIC inhibits N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide by binding to its kinase domain and preventing its activation by dsRNA.
Biochemical and Physiological Effects:
ETIC has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, ETIC inhibits the phosphorylation of eIF2α and the induction of apoptosis in response to dsRNA. In vivo, ETIC has been shown to protect against viral infections, reduce tumor growth, and improve cognitive function in animal models. ETIC has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
ETIC has several advantages as a research tool, including its potency, selectivity, and specificity for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide. ETIC is also relatively stable and easy to synthesize. However, one limitation of ETIC is that it may have off-target effects on other kinases or cellular processes. Therefore, it is important to use appropriate controls and to validate the specificity of ETIC in each experimental system.
Zukünftige Richtungen
There are several future directions for research on ETIC. One potential application is in the development of novel antiviral therapies. ETIC may also have therapeutic potential in cancer and neurodegenerative disorders. Further studies are needed to elucidate the molecular mechanisms of ETIC and to identify its downstream targets. Additionally, the development of more potent and selective N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide inhibitors may lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of ETIC involves the condensation of 5-ethyl-1,3,4-thiadiazol-2-amine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
ETIC has been extensively studied in various scientific fields, including virology, oncology, and neuroscience. In virology, ETIC has been shown to inhibit the replication of several RNA viruses, including influenza virus, hepatitis C virus, and Ebola virus. In oncology, ETIC has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In neuroscience, ETIC has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-3-7-11-12-9(16-7)10-8(14)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRMWKPMZSBOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)

![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)


![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)


![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)